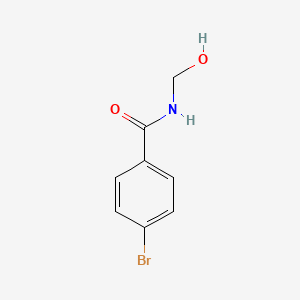![molecular formula C13H19ClO2 B13987120 [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene CAS No. 170856-44-7](/img/structure/B13987120.png)
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene is an organic compound with the molecular formula C₁₃H₁₉ClO₂ and a molecular weight of 242.746 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(3-chloro-1-ethoxypropoxy)ethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1-ethoxypropane with ethylbenzene in the presence of a suitable catalyst under controlled conditions . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include the activation or inhibition of enzymatic reactions, modulation of signal transduction pathways, and alterations in cellular metabolism .
Comparación Con Compuestos Similares
Similar compounds to [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene include:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogs.
Propiedades
Número CAS |
170856-44-7 |
|---|---|
Fórmula molecular |
C13H19ClO2 |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
2-(3-chloro-1-ethoxypropoxy)ethylbenzene |
InChI |
InChI=1S/C13H19ClO2/c1-2-15-13(8-10-14)16-11-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Clave InChI |
KWNDDXMZHMAXLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCl)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


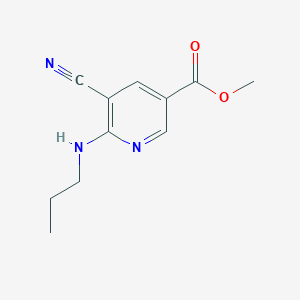
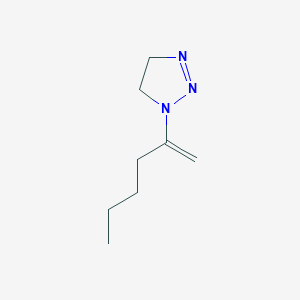

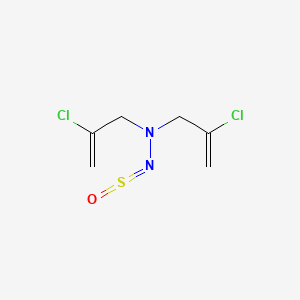
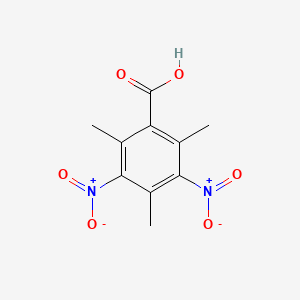


![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)


![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
